molecular formula C11H15NO3 B3039367 2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine CAS No. 1025888-85-0

2-Acetoxymethyl-3-methyl-4-ethoxy-pyridine

Cat. No. B3039367
Key on ui cas rn: 1025888-85-0
M. Wt: 209.24 g/mol
InChI Key: ONRNKJOAEKKQAH-UHFFFAOYSA-N
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Patent
US08778975B2

Procedure details

To 22.9 g of 4-ethoxy-2,3-dimethylpyridine-1-oxide, 55.0 g (5.0 eq.) of acetic anhydride was added, and the mixture was allowed to react for 6 hours at 90 to 100° C. The acetic anhydride was distilled off, and the resulting concentrated residue was purified on a silica gel column, to obtain 28.2 g of 2-acetoxymethyl-3-methyl-4-ethoxy-pyridine as an oily matter.
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([CH3:11])[C:5]=1[CH3:12])[CH3:2].[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][CH2:11][C:6]1[C:5]([CH3:12])=[C:4]([O:3][CH2:1][CH3:2])[CH:9]=[CH:8][N:7]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C(C)OC1=C(C(=[N+](C=C1)[O-])C)C
Name
Quantity
55 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours at 90 to 100° C
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The acetic anhydride was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting concentrated residue was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=CC(=C1C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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